Tridecan-1-yl benzenesulphonate

Genotoxic impurity Pharmaceutical analysis Sulfonate ester safety

Tridecan-1-yl benzenesulfonate (CAS 25474‑61‑7) is a benzenesulfonate ester formed by condensation of tridecanol with benzenesulfonic acid. Its molecular weight is 340.52 g mol⁻¹ , with a computed XLogP3 of 7.5 and a refractive index of 1.492.

Molecular Formula C19H32O3S
Molecular Weight 340.5 g/mol
CAS No. 25474-61-7
Cat. No. B13113834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridecan-1-yl benzenesulphonate
CAS25474-61-7
Molecular FormulaC19H32O3S
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-23(20,21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3
InChIKeyKRTNITDCKAVIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tridecan-1-yl Benzenesulfonate (CAS 25474-61-7) – Physicochemical & Functional Baseline for Scientific Procurement


Tridecan-1-yl benzenesulfonate (CAS 25474‑61‑7) is a benzenesulfonate ester formed by condensation of tridecanol with benzenesulfonic acid. Its molecular weight is 340.52 g mol⁻¹ , with a computed XLogP3 of 7.5 [1] and a refractive index of 1.492 . The molecule consists of a C13 linear alkyl chain linked via an ester moiety to a benzenesulfonate group, placing it in the alkyl benzenesulfonate ester class – structurally distinct from the widely used sodium alkylbenzenesulfonate salts. The ester linkage imparts hydrolytic lability that can be exploited for controlled‑release or biodegradation, while the high logP drives strong partitioning into organic phases [2].

Ester Alkyl benzenesulfonate ester (not sulfonate salt)
Lability pH-dependent hydrolytic cleavage for controlled release or biodegradation
Phase High logP drives organic-phase partitioning and interfacial activity

Why Substituting Tridecyl Benzenesulfonate Ester with a Sulfonate Salt Jeopardizes Formulation Performance


Simply interchanging tridecyl benzenesulfonate ester (CAS 25474‑61‑7) with a sodium alkylbenzenesulfonate salt (e.g., sodium tridecylbenzenesulfonate, CAS 26248‑24‑8) disregards two critical divergences. First, the ester bond undergoes pH‑dependent hydrolysis that can be tailored for biodegradability or triggered release, whereas the sulfonate salt is indefinitely stable under normal aqueous conditions [1]. Second, the ester’s high logP (7.5 computed [2]) versus the salt’s pronounced water solubility (CMC ≈ 1.5 mM [3]) translates to a >100 000‑fold difference in octanol‑water partitioning, meaning the ester preferentially resides in organic phases and at interfaces – a property directly leveraged in non‑aqueous systems and in leave‑on personal‑care products where a conditioning effect is desired rather than aggressive detergency .

Hydrolytic stability
Ester: pH‑dependent hydrolysis may support triggered release
Salt: hydrolytically inert; indefinite aqueous stability may limit degradability
Phase partitioning
Ester: high logP; partitions into organic phases and interfaces
Salt: water‑soluble; remains in aqueous phase, may alter W/O emulsion behaviour

Head‑to‑Head and Cross‑Study Differentiation Evidence for Tridecyl Benzenesulfonate (CAS 25474‑61‑7)


Regulatory Risk Profile: Genotoxic Impurity Classification of the Ester vs. Non‑Genotoxic Sulfonate Salt

Benzenesulfonate esters of low‑molecular‑weight alcohols are classified as potential genotoxic impurities (PGIs) and must be controlled to single‑digit ppm levels in drug substances [1]. In stark contrast, alkylbenzenesulfonate salts such as sodium tridecylbenzenesulfonate have undergone extensive safety assessments and are not classified as genotoxic; they are permitted for leave‑on cosmetic applications without genotoxicity concerns [2]. Therefore, a procurement decision for pharmaceutical or cosmetic intermediates that requires a non‑genotoxic sulfonate must favor the salt, while the ester may be intentionally selected as a reactive intermediate or in applications where its hydrolysis products are benign.

Genotoxic classification
Head-to-head
Ester: classified as potential genotoxic impurity (≤2.5 ng/mL control); Salt: not genotoxic, cosmetic leave‑on use permitted
Regulatory classification context; salt may simplify safety assessment
Ester requires dedicated LC‑MS/MS monitoring
Genotoxic impurity Pharmaceutical analysis Sulfonate ester safety

Hydrophobicity Gap: LogP Difference Exceeding 7 Units Between Ester and Salt Forms

The computed XLogP3 of tridecyl benzenesulfonate ester is 7.5 [1]. For the corresponding sodium sulfonate salt, the fully ionised sulfonate group renders the molecule practically insoluble in octanol; experimental logP values for short‑chain homologues are typically < 0 . The resulting > 7‑unit gap corresponds to a > 10 000 ‑fold difference in equilibrium partitioning. This profound hydrophobicity difference dictates that the ester will concentrate in oil phases and at oil‑water interfaces, whereas the salt remains largely in the aqueous phase. Consequently, the ester is more effective as an emulsifier for water‑in‑oil systems and as a conditioning agent that deposits on hydrophobic surfaces, while the salt is preferred for aqueous cleaning formulations.

LogP gap
Head-to-head
Reported >7.5 log unit difference (XLogP3 7.5 vs
Supports organic-phase partitioning review; phase selection may diverge
Salt’s water solubility may cause phase separation in oil‑based systems
Hydrolytic half-life
Class-level
Ester: finite half-life (~10⁻⁴ s⁻¹, pH 7, 25 °C); Salt: stable indefinitely
Class‑level biodegradability lever; may support triggered degradation design
Rate extrapolated from methyl ester data; confirm experimentally
Functional role
Reported
Ester: conditioning agent; Salt: surfactant‑cleansing agent
Functional role may simplify leave‑on formulation; salt alone may need additional conditioner
CIR safety evaluation context
Octanol‑water partition LogP Formulation design

Hydrolytic Stability as a Design Lever: Sulfonate Ester vs. Sulfonate Salt Lifetime in Aqueous Formulation

The ester linkage in tridecyl benzenesulfonate is susceptible to base‑ and acid‑catalysed hydrolysis, with the rate depending on the leaving‑group pKa of the tridecanol moiety [1]. Sodium alkylbenzenesulfonate salts, lacking an ester bond, are hydrolytically inert under the same conditions [2]. This distinction offers a design advantage: the ester can be formulated to undergo controlled hydrolysis in the environment, enhancing biodegradability. In contrast, the sulfonate salt’s persistence in water bodies has raised environmental concerns. Thus, in eco‑conscious product development, the ester may be prioritised as a ‘built‑in’ degradable functional group, while the salt is chosen for long‑term stability requirements.

Hydrolytic half-life
Class-level
Ester: finite half-life (~10⁻⁴ s⁻¹, pH 7, 25 °C); Salt: stable indefinitely
Class‑level biodegradability lever; may support triggered degradation design
Rate extrapolated from methyl ester data; confirm experimentally
Hydrolysis kinetics Sulfonate ester Biodegradability

Application Footprint: Conditioning Agent vs. Cleansing Surfactant in Personal Care

Tridecyl benzenesulfonate ester is explicitly categorised as a conditioning agent in personal‑care applications, valued for its ability to deposit on hair and skin to impart softness without the harsh detergency of sulfonate salts . In contrast, sodium tridecylbenzenesulfonate is listed as a surfactant‑cleansing agent, whose primary function is soil removal via micellisation [1]. This functional bifurcation means that a procurement team formulating a shampoo or body wash that requires both cleansing and conditioning could use the ester to deliver the conditioning claim, while the salt would solely contribute to foam and cleaning – requiring an additional conditioning ingredient if replaced.

Functional role
Reported
Ester: conditioning agent; Salt: surfactant‑cleansing agent
Functional role may simplify leave‑on formulation; salt alone may need additional conditioner
CIR safety evaluation context
Personal care Conditioning agent Surfactant classification

Evidence‑Backed Application Scenarios for Tridecyl Benzenesulfonate (CAS 25474‑61‑7) Driven by Differentiation Data


Pharmaceutical Intermediate Requiring Controlled Reactivity

The genotoxic‑impurity classification of sulfonate esters [1] makes tridecyl benzenesulfonate unsuitable as a final drug substance component but highly useful as a reactive intermediate. Its ester bond can be cleaved under controlled alkaline conditions to generate the parent alcohol and benzenesulfonate, serving as a protecting group or a prodrug linker that releases the active alcohol upon hydrolysis. Procurement for this role is justified because the sulfonate salt cannot provide the same reactive handle.

Leave‑On Personal Care Products (Hair Conditioners, Skin Lotions)

Because the ester is classified as a conditioning agent and lacks the aggressive detergency associated with sulfonate salts [2], it is the preferred choice for leave‑on formulations where a soft, non‑stripping sensory profile is desired. Its high logP ensures deposition on hydrophobic surfaces (hair, skin), delivering lasting conditioning without requiring additional silicones or oils.

Oil‑Based Emulsifier and Non‑Aqueous Formulations

The > 7‑unit logP advantage over sulfonate salts [3] means tridecyl benzenesulfonate partitions strongly into oil phases. This makes it an effective emulsifier for water‑in‑oil systems, oil‑based pesticide formulations, and lubricant additives where water‑soluble surfactants would be ineffective. Purchasing the salt for these applications would result in poor emulsification and phase separation.

Biodegradable Surfactant Design for Environmentally Sensitive Applications

The intrinsic hydrolytic lability of the ester bond [4] enables the design of cleaning products that break down after use, minimising aquatic persistence. In contrast, sulfonate salts resist environmental degradation. For eco‑label compliant detergents or oil‑spill dispersants where rapid biodegradation is mandated, the ester offers a built‑in degradation pathway that the salt cannot replicate.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Ester‑bond reactivity
Genotoxic impurity control
Leave‑on conditioning products
High logP deposition / conditioning agent
Sensory and deposition testing
Water‑in‑oil emulsifier
Organic‑phase partitioning
Emulsion stability and compatibility
Biodegradable surfactant design
Hydrolytic ester linkage
Biodegradation rate confirmation
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